
Measuring Cell Division Generations with CFDA-
SE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-(6)-Carboxyfluorescein diacetate

Cat. No.: B8054907 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Introduction
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a reliable and widely used cell-

permeable fluorescent dye for tracking cell division generations in vitro and in vivo.[1][2][3] Its

ability to covalently label intracellular proteins makes it a stable, long-term cellular marker.[2][4]

As cells divide, the dye is distributed equally between daughter cells, leading to a successive

halving of fluorescence intensity with each generation.[1][4][5] This allows for the quantitative

analysis of cell proliferation by flow cytometry.[5][6] This document provides detailed application

notes and protocols for using CFDA-SE to measure cell division.

Principle of Action
The mechanism of CFDA-SE labeling involves a two-step intracellular process. Initially, the

non-fluorescent and cell-permeable CFDA-SE diffuses across the cell membrane into the

cytoplasm.[1][3][6] Inside the cell, intracellular esterases cleave the acetate groups, converting

CFDA-SE into the highly fluorescent and membrane-impermeable carboxyfluorescein

succinimidyl ester (CFSE).[1][4][6] The succinimidyl ester group of CFSE then covalently binds

to primary amines on intracellular proteins, ensuring the stable retention of the fluorescent dye

within the cell.[2][4][7]
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Mechanism of CFDA-SE intracellular activation and protein labeling.

Quantitative Data Summary
Successful cell labeling with CFDA-SE depends on optimizing several parameters, including

dye concentration, cell density, and incubation time. These parameters can vary between cell

types.[8][9]
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Parameter Suspension Cells Adherent Cells
General
Recommendations
& Notes

Cell Density for

Labeling

1 x 10⁶ to 5 x 10⁷

cells/mL[9][10]

Grow to desired

confluency on

coverslips or plates[2]

[11]

Ensure a single-cell

suspension for

uniform labeling.[9]

[10]

CFDA-SE Stock

Solution

1-5 mM in anhydrous

DMSO[6][9][10]

1-5 mM in anhydrous

DMSO[11][12]

Prepare single-use

aliquots and store at

-20°C, protected from

light and moisture.[9]

[10][13]

CFDA-SE Working

Concentration

0.5 - 10 µM (typically

0.5 - 5 µM)[9][10][13]
1 - 25 µM[2][12]

Titrate to find the

lowest effective

concentration to

minimize toxicity.[9]

[10]

Incubation Time
5 - 20 minutes[4][9]

[10]
10 - 20 minutes[2][11]

Protect from light

during incubation.[4]

Incubation

Temperature

37°C or Room

Temperature[10][13]
37°C[2][11]

37°C is generally

optimal for enzymatic

activity.[10]

Quenching

Add 5 volumes of

complete culture

medium.[10][14]

Replace labeling

solution with fresh,

pre-warmed medium.

[2][11]

The high protein

concentration in the

medium inactivates

unreacted CFDA-SE.

[9]

Experimental Protocols
Reagent Preparation

CFDA-SE Stock Solution (e.g., 2 mM):
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Allow the vial of CFDA-SE to equilibrate to room temperature before opening.

Add the appropriate volume of anhydrous DMSO to the vial to achieve a 2 mM

concentration (e.g., for a 50 µg vial with a molecular weight of 557.5 g/mol , add 44.8 µL of

DMSO).

Vortex briefly to dissolve fully.

Aliquot into single-use, moisture-free tubes and store at -20°C for up to 2 months.[9][10]

Labeling Buffer:

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) without

serum.[9][10] Serum contains esterases that can prematurely cleave CFDA-SE.[15]

Adding 0.1% BSA is sometimes recommended.[9][10]

Quenching/Culture Medium:

Complete cell culture medium containing at least 10% Fetal Bovine Serum (FBS).[9][10]

Protocol 1: Labeling of Suspension Cells
Harvest cells and wash once with pre-warmed (37°C) PBS.

Centrifuge at 300-500 x g for 5 minutes and aspirate the supernatant.

Resuspend the cell pellet in pre-warmed PBS at a concentration of 1 x 10⁶ to 1 x 10⁷

cells/mL.[10][13] Ensure a single-cell suspension.

Prepare a 2X working solution of CFDA-SE in PBS (e.g., for a final concentration of 5 µM,

prepare a 10 µM solution).[9][10]

Add an equal volume of the 2X CFDA-SE solution to the cell suspension and mix gently.[10]

Incubate for 10 minutes at 37°C, protected from light.[10][12]

To stop the reaction, add at least 5 volumes of ice-cold complete culture medium.[12][14]

Centrifuge the cells and discard the supernatant.
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Wash the cells twice with complete culture medium to remove any unbound dye.[10] An

optional 5-minute incubation at 37°C between washes can help free, unreacted dye to

diffuse out.[9][10]

Resuspend the cells in fresh, pre-warmed culture medium for subsequent experiments.

Acquire a "time zero" sample by flow cytometry to confirm successful labeling.[4]

Protocol 2: Labeling of Adherent Cells
Grow adherent cells on coverslips or in culture plates to the desired density.

Aspirate the culture medium from the cells.

Wash the cells once with pre-warmed (37°C) PBS.

Prepare the desired final concentration of CFDA-SE working solution in pre-warmed PBS

(e.g., 1-10 µM).[2]

Add a sufficient volume of the CFDA-SE working solution to completely cover the cells.

Incubate for 10-15 minutes at 37°C, protected from light.[11]

Aspirate the labeling solution.

Add fresh, pre-warmed complete culture medium to the cells.

Incubate for at least 30 minutes at 37°C to allow for the complete hydrolysis of the dye.[16]

Wash the cells once with complete culture medium.

Replace with fresh medium and proceed with the experiment.

Experimental and Data Analysis Workflow
The overall process involves cell preparation, labeling, culturing, and finally, analysis of

proliferation by flow cytometry.
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Cell Preparation

CFDA-SE Labeling

Cell Culture & Proliferation

Data Acquisition & Analysis

Harvest & Count Cells

Wash with Serum-Free Buffer (e.g., PBS)

Resuspend to 1-10 x 10^6 cells/mL

Add CFDA-SE (0.5-10 µM final conc.)

Incubate 10-20 min at 37°C
(Protect from light)

Quench with Complete Medium

Wash Cells (2-3 times)
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(e.g., mitogens, drugs)
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(488 nm laser, ~525 nm emission)
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8054907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High Medium Low Very Low

Generation 0
(Parent)

Generation 1

~50% fluorescence

Generation 1

~50% fluorescence

Generation 2

~25% fluorescence

Generation 2~25% fluorescence

Generation 2~25% fluorescence

Generation 2

~25% fluorescence

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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